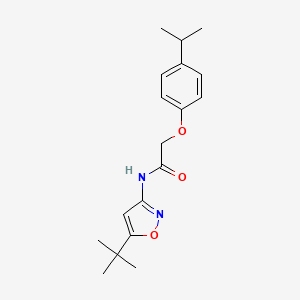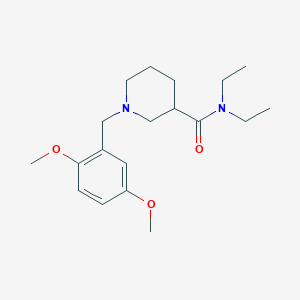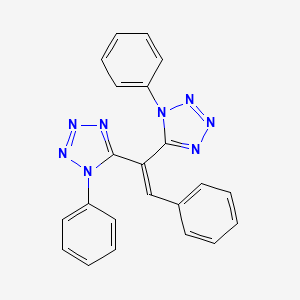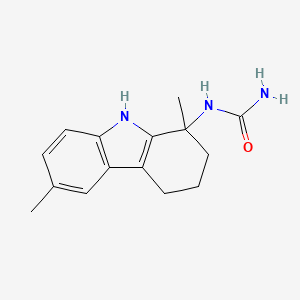
N-(5-tert-butyl-3-isoxazolyl)-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-2-(4-isopropylphenoxy)acetamide, commonly known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is involved in the regulation of various physiological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
A-438079 acts as a selective antagonist of the P2X7 receptor, which is expressed on various immune cells, including microglia, macrophages, and T cells. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines and chemokines, as well as the induction of cell death. A-438079 blocks the activation of the P2X7 receptor, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, such as TNF-alpha, IL-1beta, and IL-6, in animal models of inflammation. A-438079 has also been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, A-438079 has been shown to reduce the induction of cell death in various cell types, including neurons and immune cells.
実験室実験の利点と制限
A-438079 has several advantages for lab experiments. It is a highly selective antagonist of the P2X7 receptor, which reduces the risk of off-target effects. It has also been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, A-438079 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its pharmacokinetic properties have not been fully characterized, which may limit its clinical translation.
将来の方向性
There are several future directions for research on A-438079. One potential direction is to investigate its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its effects on the immune response in various diseases, such as cancer and autoimmune disorders. In addition, further studies are needed to fully characterize its pharmacokinetic properties and to develop more effective formulations for in vivo administration.
合成法
The synthesis of A-438079 involves the reaction of 4-isopropylphenol with 3-chloro-5-tert-butylisoxazole in the presence of a base, followed by the reaction of the resulting intermediate with ethyl chloroacetate. The final product is obtained by hydrolysis of the ethyl ester with sodium hydroxide.
科学的研究の応用
A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. A-438079 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)13-6-8-14(9-7-13)22-11-17(21)19-16-10-15(23-20-16)18(3,4)5/h6-10,12H,11H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEBFEXKLPQSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![allyl 2-{[(2,4-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5062216.png)


![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5062227.png)
![1-(2-cyclohexylethyl)-N-[(6-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062263.png)
![1-phenyl-5-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062271.png)

![tert-butyl 4-hydroxy-2-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5062280.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5062285.png)
![2-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5062295.png)

![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5062306.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5062313.png)
![6-methyl-5-[5-({[2-(1-pyrrolidinyl)ethyl]thio}methyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5062316.png)